3-(3-Methylphenyl)propionaldehyde
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Description
Scientific Research Applications
Catalytic Activity and Synthesis
- Synthesis via Hydrogenation : NiB/SiO2 amorphous alloy has been used as a catalyst for hydrogenating 2,2-Dimethyl-3-(3-methylphenyl)propionaldehyde, resulting in high yields of 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol. This process demonstrates high catalytic activity and selectivity under moderate reaction conditions (Tang Lin-sheng, 2008).
Computational and Theoretical Studies
- Ab Initio Calculations : Studies have employed ab initio calculations to investigate the internal rotation of propionaldehyde, providing insights into the stability of various conformers and contributing to our understanding of its molecular structure (N. L. Allinger & S. Hickey, 1973).
Chemical Reactions and Mechanisms
- Isomerization Processes : The cluster anion [HRu3(CO)11]− has been observed to catalyze the isomerization of allylic alcohol to propionaldehyde, a reaction that is sensitive to the substituents in the allylic systems, indicating a nuanced mechanism and potential applications in chemical synthesis (M. Langenbahn, K. Bernauer, & Georg Süss-Fink, 1989).
Pyrolysis Studies
- Pyrolysis and Decomposition : The thermal decomposition of propionaldehyde has been studied using a hyperthermal nozzle, revealing various reactions and products, offering insights into the pyrolysis mechanisms of similar aldehydes (Brian J. Warner et al., 2015).
DNA Interaction and Mutagenicity
- DNA Interaction and Potential Mutagenicity : Studies on 3-(Methylnitrosamino)propionaldehyde (MNPA) have shown its ability to form DNA adducts, potentially contributing to mutagenicity. This highlights its biochemical interactions and potential implications in the field of toxicology and genetics (F. Chung et al., 1994).
Photochemical Reactions
- Synthesis of Oxetanes : Photochemical reactions involving propionaldehyde and furan have led to the synthesis of new compounds like oxetanes, showcasing its role in organic photochemical processes (S. Toki, K. Shima, & H. Sakurai, 1965).
Food Chemistry
- Flavour Compounds in Foods : Branched aldehydes, including derivatives of propionaldehyde, have been identified as significant flavor compounds in various food products. Their production and breakdown pathways are crucial for understanding and controlling the flavors in food (B. Smit, W. Engels, & G. Smit, 2009).
properties
IUPAC Name |
3-(3-methylphenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFYMRFDJVPRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440261 |
Source
|
Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)propionaldehyde | |
CAS RN |
95416-60-7 |
Source
|
Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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